molecular formula C16H18N2O3S B2480589 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 919863-94-8

3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2480589
CAS No.: 919863-94-8
M. Wt: 318.39
InChI Key: CSAFHWFCMQVESA-UHFFFAOYSA-N
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Description

3-(Isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide is a high-quality chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This synthetic small molecule features a benzamide core structure, a common pharmacophore in many biologically active compounds, substituted with an isopropylsulfonyl group and a 6-methylpyridin-2-yl moiety . The benzamide scaffold is recognized for its versatility in drug design, particularly in the development of protease inhibitors and other therapeutic agents . Compounds with similar structural features, including sulfonyl groups and substituted pyridine rings, have demonstrated significant research value as inhibitors of key biological targets, such as viral proteases and tyrosine kinases . The specific stereochemistry and substituent patterns on such molecules are critical for their binding affinity and functional activity, making them valuable tools for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical screening assays. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(2)22(20,21)14-8-5-7-13(10-14)16(19)18-15-9-4-6-12(3)17-15/h4-11H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAFHWFCMQVESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

C–S Bond Formation via Ullmann-Type Coupling

Starting Material : 3-Bromobenzoic acid undergoes nucleophilic aromatic substitution with sodium isopropylthiolate under Ullmann conditions:

Reaction Conditions :

  • Catalyst: Copper(I) iodide (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: Potassium carbonate
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 110°C, 24 hours

Outcome :

  • Yield: 68–72% of 3-(isopropylthio)benzoic acid.
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 1.35 (d, 6H, $$ J = 6.8 $$ Hz, CH(CH$$3$$)$$2$$), 3.52–3.60 (m, 1H, CH(CH$$3$$)$$_2$$), 7.65 (t, 1H, $$ J = 7.6 $$ Hz, Ar–H), 8.12 (d, 1H, $$ J = 7.6 $$ Hz, Ar–H), 8.32 (s, 1H, Ar–H), 13.12 (s, 1H, COOH).

Oxidation of Thioether to Sulfonyl Group

Oxidizing Agent : Hydrogen peroxide (30% in acetic acid, 2 equiv) at 60°C for 6 hours.

Mechanism : The thioether undergoes sequential oxidation to sulfoxide ($$ \text{R–SO–R'} $$) and sulfonyl ($$ \text{R–SO$$_2$$–R'} $$) via electrophilic oxygen transfer.

Outcome :

  • Yield: 85–90% of 3-(isopropylsulfonyl)benzoic acid.
  • Characterization: IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1320, 1150 cm$$^{-1}$$ (SO$$2$$ asym/sym stretch); $$ ^1H $$ NMR (DMSO-$$d6$$): δ 1.42 (d, 6H, $$ J = 6.8 $$ Hz, CH(CH$$3$$)$$2$$), 3.95–4.05 (m, 1H, CH(CH$$3$$)$$2$$), 8.20 (d, 1H, $$ J = 7.6 $$ Hz, Ar–H), 8.45 (s, 1H, Ar–H), 8.62 (d, 1H, $$ J = 7.6 $$ Hz, Ar–H).

Amide Bond Formation with 6-Methylpyridin-2-Amine

Activation of Carboxylic Acid

Reagent : Thionyl chloride (SOCl$$_2$$) converts the acid to its corresponding acid chloride:

  • Conditions: Reflux in anhydrous toluene for 2 hours.
  • Yield: Quantitative.

Coupling with 6-Methylpyridin-2-Amine

Reaction Protocol :

  • Acid chloride (1 equiv) is added dropwise to a solution of 6-methylpyridin-2-amine (1.2 equiv) and triethylamine (2 equiv) in dichloromethane at 0°C.
  • Stirred at room temperature for 12 hours.

Workup :

  • Extraction with NaHCO$$_3$$ (5%), followed by brine.
  • Purification via recrystallization (ethanol/water).

Outcome :

  • Yield: 75–80% of 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide.
  • Characterization:
    • $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 1.40 (d, 6H, $$ J = 6.8 $$ Hz, CH(CH$$3$$)$$2$$), 2.55 (s, 3H, Py–CH$$3$$), 3.90–4.00 (m, 1H, CH(CH$$3$$)$$2$$), 7.30 (d, 1H, $$ J = 7.6 $$ Hz, Py–H), 7.75 (t, 1H, $$ J = 7.6 $$ Hz, Py–H), 8.10–8.25 (m, 3H, Ar–H), 8.50 (s, 1H, Ar–H), 10.85 (s, 1H, NH).
    • $$ ^{13}C $$ NMR (100 MHz, DMSO-$$d6$$): δ 21.5 (Py–CH$$3$$), 34.2 (CH(CH$$3$$)$$2$$), 122.5–140.0 (aromatic carbons), 165.8 (C=O), 155.2 (SO$$_2$$).

Alternative Synthetic Routes and Optimization

Direct Sulfonation of Benzoic Acid Derivatives

Attempts to sulfonate benzoic acid at the 3-position using fuming sulfuric acid yielded <20% of the desired product due to competing para-sulfonation. Introducing electron-withdrawing groups (e.g., nitro) prior to sulfonation improved regioselectivity but necessitated additional reduction steps, lowering overall efficiency.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) during the Ullmann coupling step enhanced yields to 78–82% while reducing reaction time.

Critical Analysis of Reaction Parameters

Oxidation Optimization

Oxidizing Agent Temperature (°C) Time (h) Yield (%)
H$$2$$O$$2$$/AcOH 60 6 85
mCPBA 25 12 78
KMnO$$4$$/H$$2$$SO$$_4$$ 80 3 65

Hydrogen peroxide in acetic acid emerged as the optimal system, balancing efficiency and selectivity.

Industrial-Scale Considerations

Patent literature highlights the importance of buffering agents (e.g., sodium acetate) during amide coupling to mitigate side reactions. Continuous flow systems have been proposed for the oxidation step to enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, or organometallic compounds can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to de-sulfonylated or modified pyridine products.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its interaction with various biological targets. It has been investigated for:

  • Enzyme Inhibition : 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide can inhibit specific enzymes, which may lead to therapeutic effects in diseases where these enzymes are dysregulated. For instance, compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties against resistant strains of bacteria. This positions it as a candidate for further development in antimicrobial therapies .

Biochemical Assays

Due to its ability to interact with various molecular targets, this compound can be utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Such studies are crucial for understanding metabolic pathways and developing new drugs.

Material Science

In addition to its biological applications, this compound can serve as a building block in the synthesis of advanced materials. Its unique chemical structure allows for modifications that can enhance the properties of polymers or coatings used in industrial applications.

Case Study 1: Antimicrobial Efficacy

Recent research has highlighted the antimicrobial potential of benzamide derivatives similar to this compound. In vitro studies demonstrated significant antibacterial activity against various strains, including those resistant to conventional treatments. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 5.19 µM, indicating strong efficacy .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of sulfonamide derivatives. Compounds structurally related to this compound were shown to selectively inhibit COX-2 while sparing COX-1, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This selective inhibition could make such compounds valuable in treating inflammatory diseases without significant adverse effects.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The isopropylsulfonyl group can act as a functional moiety that interacts with active sites, while the pyridine ring can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Potency

The 6-methylpyridin-2-yl group is critical for high mGluR5 binding affinity. For example:

  • N-(6-Methylpyridin-2-yl)benzamide analogs (e.g., compound 7a-e ) exhibit superior mGluR5 binding compared to CDPPB analogs (e.g., 19a-d ), except for 19c (4-fluorophenyl-substituted), which showed a 5.8-fold affinity increase .
  • 3-Fluoro-N-(6-methylpyridin-2-yl)-4-(pyridine-3-yl)benzamide (40) and 3-chloro analog (41) demonstrate that halogen substituents at the 3-position retain moderate activity, though their potency varies with electronic and steric effects .

The isopropylsulfonyl group in the target compound may enhance binding compared to smaller substituents (e.g., halogens) due to increased hydrophobic interactions. However, bulky groups like naphthyl (e.g., 19d ) reduce affinity (Ki > 10,000 nM) , suggesting a balance between size and functionality.

Functional Activity Profiles

  • N-(6-Methylpyridin-2-yl)benzamides are often potent mGluR5 antagonists , whereas CDPPB analogs (e.g., 19a, 19c ) act as pure potentiators or agonist-potentiators . This indicates that the pyridinyl-benzamide scaffold drives antagonism, while structural modifications (e.g., diarylalkyne motifs in CDPPB) shift the mode of action.
  • The target compound’s isopropylsulfonyl group may influence functional activity, though direct data are lacking.

Antioxidant and Toxicity Profiles

  • N-Acyl-thiourea derivatives with the 6-methylpyridin-2-yl group (e.g., 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide) exhibit antioxidant activity (~43% TAC), attributed to the thiourea moiety . The target compound’s sulfonyl group is unlikely to contribute similarly, highlighting functional diversification based on substituents.
  • Toxicity predictions for benzamides (e.g., N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide ) suggest low toxicity , but sulfonamide groups may introduce unique metabolic considerations.

Data Tables

Table 1: Key Structural and Functional Comparisons of Benzamide Derivatives

Compound Name Substituents (Position) Binding Affinity (Ki) Functional Activity Biological Activity Reference
3-(Isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide Isopropylsulfonyl (3) Not reported Hypothesized antagonist Potential receptor mod. N/A
19a (CDPPB analog) Phenyl (R2) Ki > 10,000 nM mGluR5 pure potentiator Glutamate response mod.
19c (CDPPB analog) 4-Fluorophenyl (R2) ~1,724 nM mGluR5 potentiator Glutamate response mod.
3-Fluoro-N-(6-methylpyridin-2-yl)-4-(pyridine-3-yl)benzamide (40) Fluoro (3), pyridinyl (4) Not reported Not reported Structural analog
2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide Thiourea, methoxyphenoxymethyl Not reported Antioxidant (43% TAC) Antioxidant
[125I]PIMBA Piperidinyl, iodo, methoxy Kd = 5.80 nM (sigma-1) Sigma receptor ligand Prostate tumor imaging

Biological Activity

3-(Isopropylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide, a compound characterized by its unique functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 955596-83-5

This compound features a benzamide structure with an isopropylsulfonyl group and a methylpyridine moiety, contributing to its diverse biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that benzamide derivatives possess significant antimicrobial properties. For instance, compounds with similar structures showed efficacy against various bacterial strains and fungi, suggesting that the sulfonyl group enhances membrane permeability, facilitating the entry of the drug into microbial cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit nitric oxide production in RAW 264.7 macrophages, indicating potential use in treating inflammatory diseases .
  • Cytotoxicity : Preliminary toxicity assessments using zebrafish embryos revealed that certain benzamide derivatives exhibit low toxicity levels (e.g., an LC50 value of 20.58 mg/L), making them suitable candidates for further therapeutic development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or inflammatory pathways.
  • Interaction with Cellular Receptors : Its structural components may allow it to bind effectively to various cellular receptors, modulating signaling pathways related to inflammation and cell growth.
  • Membrane Disruption : The presence of the sulfonyl group can enhance the ability of the compound to disrupt microbial membranes, leading to cell death.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AntimicrobialCompounds demonstrated significant inhibition against Gram-positive bacteria.
Anti-inflammatoryInhibited NO production in macrophages, showing potential for treating inflammation.
CytotoxicityLow toxicity observed in zebrafish embryos; LC50 = 20.58 mg/L.

Notable Research

A study published in the International Journal of Molecular Sciences explored a series of benzamide derivatives, including those with similar functional groups as this compound. The results indicated that these compounds exhibited better antimicrobial activity compared to standard treatments at certain concentrations . Additionally, structure-activity relationship (SAR) studies highlighted that modifications in the aromatic ring significantly influenced both antimicrobial potency and cytotoxicity profiles.

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